(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound "(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" features a methanone core bridging a 4-phenyltetrahydro-2H-pyran moiety and a 4-(pyridin-2-yl)piperazine group. The tetrahydro-2H-pyran group introduces a six-membered oxygen-containing ring with a phenyl substituent, which may enhance hydrophobic interactions and metabolic stability compared to smaller heterocycles like furan or thiophene .
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(21(9-16-26-17-10-21)18-6-2-1-3-7-18)24-14-12-23(13-15-24)19-8-4-5-11-22-19/h1-8,11H,9-10,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFCFJVPSVIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 2464644-08-2 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.
- Molecular Formula : C21H25N3O2
- Molecular Weight : 351.45 g/mol
- Structure : The compound features a tetrahydropyran ring, a phenyl group, and a piperazine moiety which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, which may include enzymes and receptors involved in disease pathways.
Enzyme Inhibition
Research indicates that derivatives of related compounds can inhibit enzymes such as tyrosinase , which is critical in melanin biosynthesis. Tyrosinase inhibitors have therapeutic potential in treating conditions like hyperpigmentation and melanoma. For instance, studies on similar piperazine derivatives have shown promising inhibitory effects on tyrosinase with IC50 values in the micromolar range .
Study on Tyrosinase Inhibition
A study evaluated a series of piperazine derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. The most effective compounds demonstrated antioxidant properties alongside their inhibitory effects. The structure-activity relationship indicated that the presence of specific functional groups significantly enhanced inhibitory potency .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Compound 10 | 3.8 | Most potent inhibitor with antioxidant activity |
| Precursor Compound | 28.9 | Moderate inhibition, serves as baseline |
Antioxidant Activity
The compound's structure suggests potential antioxidant activity due to the presence of phenolic groups. Antioxidants are crucial for mitigating oxidative stress linked to various diseases. In vitro assays demonstrated that selected derivatives exhibited no cytotoxicity up to concentrations of 25 μM, indicating a favorable safety profile for further development .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects likely involves competitive inhibition at the active site of target enzymes such as tyrosinase. The structural motifs—particularly the phenolic moiety—are essential for mimicking natural substrates, allowing for effective binding and inhibition .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs from the evidence share the piperazine-methanone scaffold but differ in substituents, leading to variations in molecular weight, lipophilicity (logP), and solubility:
- Tetrahydro-2H-pyran vs.
- Chlorophenyl vs. Aminophenyl: The 4-chlorophenyl group () enhances hydrophobicity, whereas the 4-aminophenyl group () introduces hydrogen-bonding capacity, which may influence target binding and solubility .
Impact on Pharmacological Activity
- K940-0635 : The furan analog exhibits moderate logP (1.82), suggesting balanced lipophilicity for cellular uptake. Its polar surface area (37.24 Ų) may limit blood-brain barrier penetration .
- Atevirdine : Despite its low logP (-4.96), this indole-containing derivative demonstrates potent antiviral activity, highlighting how electronic effects from substituents can override logP trends .
- Chlorophenyl Analog : The chlorine atom in may enhance metabolic stability and receptor affinity through hydrophobic and halogen-bonding interactions .
Data Tables and Research Findings
Table 1. Key Physicochemical Properties of Selected Analogs
Table 2. Substituent Impact on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
